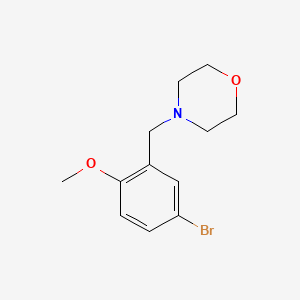

4-(5-Bromo-2-methoxybenzyl)morpholine

Description

BenchChem offers high-quality 4-(5-Bromo-2-methoxybenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromo-2-methoxybenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(5-bromo-2-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-15-12-3-2-11(13)8-10(12)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVFKRPIMKZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(5-Bromo-2-methoxybenzyl)morpholine: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(5-bromo-2-methoxybenzyl)morpholine, a versatile chemical intermediate. We will move beyond a simple recitation of data to explore the causality behind its synthesis, its nuanced reactivity, and its potential as a valuable scaffold in the landscape of modern medicinal chemistry. The structural features—a nucleophilic morpholine ring, a stable methoxy ether, and a reactive aryl bromide—combine to make this molecule a strategic starting point for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

4-(5-Bromo-2-methoxybenzyl)morpholine is a substituted aromatic compound that presents as a stable solid under recommended storage conditions. Its core structure is foundational for its utility as a chemical building block. The morpholine moiety, a common heterocycle in pharmaceuticals, imparts specific physicochemical properties such as increased polarity and potential for hydrogen bonding, which can be crucial for modulating solubility and biological interactions.[1]

| Identifier | Value | Source |

| IUPAC Name | 4-(5-Bromo-2-methoxybenzyl)morpholine | - |

| CAS Number | 7016-14-0 | |

| Molecular Formula | C₁₂H₁₆BrNO₂ | |

| Molecular Weight | 286.16 g/mol | |

| SMILES | COC1=CC=C(Br)C=C1CN2CCOCC2 | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 4-(5-bromo-2-methoxybenzyl)morpholine is most efficiently achieved via reductive amination. This strategy is superior to a two-step alkylation (conversion of the corresponding alcohol to a benzyl halide followed by substitution with morpholine) as it is a one-pot reaction with fewer handling steps and often results in cleaner product formation with higher yields.

The chosen precursor, 5-bromo-2-methoxybenzaldehyde, is commercially available and provides the necessary aromatic core.[2] The reaction proceeds through the initial formation of an iminium ion intermediate upon condensation of the aldehyde with morpholine. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then introduced. STAB is the reagent of choice because it is less water-sensitive than other hydrides like sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of unreacted aldehydes, thus minimizing side reactions.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(5-Bromo-2-methoxybenzyl)morpholine, a valuable building block in contemporary drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic routes, the underlying chemical principles, and practical, field-proven experimental protocols. Emphasis is placed on the critical evaluation of two primary synthetic strategies: reductive amination and direct alkylation. This guide delves into the mechanistic underpinnings of these transformations, discusses potential side reactions, and offers robust protocols for the synthesis and purification of the target compound and its key intermediates.

Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and oral bioavailability. The specific target of this guide, 4-(5-Bromo-2-methoxybenzyl)morpholine, combines this beneficial heterocyclic motif with a functionalized benzyl group, offering a versatile platform for further chemical elaboration, particularly through cross-coupling reactions at the bromine-substituted position. This makes it a key intermediate in the synthesis of a diverse range of biologically active molecules.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections for 4-(5-Bromo-2-methoxybenzyl)morpholine lead to two distinct and viable synthetic strategies:

-

Reductive Amination: This approach involves the formation of a C-N bond between morpholine and 5-bromo-2-methoxybenzaldehyde, followed by the reduction of the intermediate iminium ion.

-

Direct Alkylation: This strategy relies on the nucleophilic substitution of a suitable leaving group on the benzylic carbon of a 5-bromo-2-methoxybenzyl derivative by the nitrogen atom of morpholine.

The choice between these pathways often depends on the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. This guide will explore both pathways in detail, providing the necessary information for an informed decision.

Pathway I: Reductive Amination

The reductive amination pathway is a robust and widely employed method for the synthesis of secondary and tertiary amines. It typically proceeds in a one-pot fashion, offering operational simplicity.

Mechanistic Rationale

The reaction commences with the nucleophilic attack of morpholine on the carbonyl carbon of 5-bromo-2-methoxybenzaldehyde to form a hemiaminal intermediate.[1] Under mildly acidic conditions, this intermediate dehydrates to form a resonance-stabilized iminium ion. A selective reducing agent is then introduced to reduce the iminium ion to the desired tertiary amine product.[1][2] The key to a successful reductive amination is the choice of a reducing agent that rapidly reduces the iminium ion but reacts sluggishly with the starting aldehyde.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of a slightly acidic reaction medium which favors iminium ion formation.

Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzaldehyde

A reliable supply of the starting aldehyde is crucial. A common and effective method for its preparation is the bromination of 2-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

-

In a well-ventilated fume hood, dissolve 2-methoxybenzaldehyde (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a vigorously stirred ice-water slurry.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 5-bromo-2-methoxybenzaldehyde as a white to off-white solid.

Reductive Amination Protocol

Experimental Protocol: Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine via Reductive Amination

-

To a stirred solution of 5-bromo-2-methoxybenzaldehyde (1.0 eq) and morpholine (1.2 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (1.1 eq).

-

Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, controlling any exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-(5-Bromo-2-methoxybenzyl)morpholine.

Potential Side Reactions and Mitigation

-

Reduction of the Aldehyde: If a less selective reducing agent like sodium borohydride is used, or if the iminium ion formation is slow, the starting aldehyde can be reduced to 5-bromo-2-methoxybenzyl alcohol. Using NaBH(OAc)₃ minimizes this side reaction.

-

Over-alkylation: This is not a concern when using a secondary amine like morpholine.

Pathway II: Direct Alkylation

Direct alkylation via a bimolecular nucleophilic substitution (SN2) reaction is another common strategy for the formation of C-N bonds. This pathway requires the synthesis of an electrophilic benzyl derivative, typically a benzyl bromide.

Mechanistic Principles

The alkylation of morpholine with 5-bromo-2-methoxybenzyl bromide proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step. The presence of a base is typically required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the morpholine starting material.

Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzyl Bromide

This key intermediate can be prepared in a two-step sequence from 5-bromo-2-methoxybenzaldehyde.

Step 1: Reduction to 5-Bromo-2-methoxybenzyl Alcohol

Experimental Protocol:

-

Dissolve 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-2-methoxybenzyl alcohol, which can often be used in the next step without further purification.

Step 2: Bromination of 5-Bromo-2-methoxybenzyl Alcohol

Experimental Protocol:

-

Dissolve 5-bromo-2-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto ice.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzyl bromide.

Alkylation Protocol

Experimental Protocol: Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine via Alkylation

-

In a round-bottom flask, dissolve morpholine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Add a solution of 5-bromo-2-methoxybenzyl bromide (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Potential Side Reactions and Mitigation

-

Quaternary Ammonium Salt Formation: If the product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the benzyl bromide, a quaternary ammonium salt can form. Using an excess of morpholine helps to ensure that the benzyl bromide reacts preferentially with the more abundant secondary amine.

-

Elimination Reactions: While less common with benzyl halides, elimination reactions can be a competing pathway, especially with sterically hindered bases or at higher temperatures.

Comparative Analysis of Synthetic Pathways

| Feature | Reductive Amination | Direct Alkylation |

| Starting Materials | 5-Bromo-2-methoxybenzaldehyde, Morpholine | 5-Bromo-2-methoxybenzyl bromide, Morpholine |

| Number of Steps | 1 (from aldehyde) | 2 (from aldehyde) or 1 (from benzyl bromide) |

| Reagents | NaBH(OAc)₃, Acetic Acid | NaBH₄, PBr₃, K₂CO₃/Et₃N |

| Reaction Conditions | Mild, room temperature | Mild to moderate heating |

| Key Advantages | One-pot procedure, avoids handling lachrymatory benzyl bromides | High-yielding, straightforward SN2 reaction |

| Potential Drawbacks | Requires a specialized, milder reducing agent | Requires synthesis of the benzyl bromide intermediate |

Visualization of Synthetic Workflows

Reductive Amination Pathway

Caption: Reductive amination workflow.

Direct Alkylation Pathway

Caption: Direct alkylation workflow.

Conclusion

Both reductive amination and direct alkylation represent effective and reliable strategies for the synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine. The choice of pathway will be dictated by project-specific considerations, including scale, cost, and available resources. The reductive amination route offers the advantage of a one-pot process from the corresponding aldehyde, while the direct alkylation pathway, though potentially involving an additional step to prepare the benzyl bromide, is a highly efficient and well-understood transformation. By carefully considering the mechanistic principles and potential pitfalls outlined in this guide, researchers can confidently select and execute the optimal synthetic route to this valuable chemical intermediate.

References

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-(5-Bromo-2-methoxybenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 4-(5-Bromo-2-methoxybenzyl)morpholine in Modern Chemistry

4-(5-Bromo-2-methoxybenzyl)morpholine is a substituted morpholine derivative that presents a unique scaffold for chemical exploration. The molecule incorporates three key structural features: a brominated aromatic ring, a methoxy ether group, and a morpholine heterocycle. The presence of the bromine atom offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable building block in medicinal chemistry and materials science. The methoxy group can influence the electronic properties of the benzene ring and may play a role in directing metabolic pathways in biological systems. The morpholine moiety is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of compounds, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties and handling considerations for this compound.

Physicochemical and Structural Characteristics

While comprehensive experimental data on the physical appearance of 4-(5-Bromo-2-methoxybenzyl)morpholine is not widely published, its properties can be inferred from its chemical structure and available data from suppliers.

| Property | Value | Source |

| CAS Number | 7016-14-0 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [1] |

| Physical Appearance | Data not available; likely a solid at room temperature based on its molecular weight and the nature of similar substituted aromatic compounds. | N/A |

| Color | Data not available. | N/A |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available; expected to have some solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |

Handling and Storage

Proper handling and storage are critical to maintain the integrity and safety of 4-(5-Bromo-2-methoxybenzyl)morpholine.

Storage: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated area at temperatures between 2-8°C.[1]

Safety Precautions: Based on available safety data, this compound should be handled with care. The following hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust or vapors.

Spectroscopic and Analytical Characterization Workflow

A standard workflow for the characterization of a newly synthesized or procured batch of 4-(5-Bromo-2-methoxybenzyl)morpholine would involve a series of analytical techniques to confirm its identity and purity.

Caption: A typical workflow for the analytical characterization of 4-(5-Bromo-2-methoxybenzyl)morpholine.

Potential Synthetic Pathway

The synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine can be envisioned through a reductive amination reaction, a common and robust method for forming C-N bonds.

Caption: A plausible synthetic route to 4-(5-Bromo-2-methoxybenzyl)morpholine via reductive amination.

This synthetic approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with morpholine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride. This method is generally high-yielding and tolerates a wide range of functional groups.

Conclusion and Future Outlook

4-(5-Bromo-2-methoxybenzyl)morpholine stands as a compound of interest for further chemical and biological investigation. While foundational data regarding its identity and handling are available, a more detailed experimental characterization of its physical properties, such as melting point, solubility, and single-crystal X-ray structure, would be highly beneficial for the scientific community. Such data would provide a more complete profile of the compound and facilitate its application in the development of novel therapeutics and functional materials.

References

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

- PubChem. (n.d.). 2-(4-Bromo-2,5-dimethoxyphenyl)morpholine. National Center for Biotechnology Information.

- Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- BLDpharm. (n.d.). 4-(5-Bromo-2-methoxybenzyl)morpholine.

- Nuclear Criticality Safety Program. (n.d.). TID-'7016 Rev. I.

- Google Patents. (n.d.). Morpholino compounds, uses and methods.

- FooDB. (2010). Showing Compound Morpholine (FDB008207).

- BLDpharm. (n.d.). 4-(5-Bromo-2-methoxyphenyl)morpholine.

- Taylor & Francis. (n.d.). Morpholine – Knowledge and References.

- Google Patents. (n.d.). Compounds and compositions for modulating EGFR mutant kinase activities.

- PubChem. (n.d.). Morpholine. National Center for Biotechnology Information.

- Google Patents. (n.d.). Benzyl morpholine derivatives.

- Matrix Scientific. (n.d.). 4-(5-Bromo-2-fluorophenyl)morpholine.

- Sigma-Aldrich. (n.d.). CAS 7016-14-0.

- eMolecules. (n.d.). AOBChem USA / 4-[(2-Bromo-5-methoxyphenyl)methyl]morpholine.

- Vibrant Pharma Inc. (n.d.). 4-(4-Bromo-2-methylphenyl)morpholine.

- National Center for Biotechnology Information. (2011). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine.

- PubChem. (n.d.). 4-(4-Methoxybenzyl)morpholine. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine

Welcome to the technical support center for the synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. The core of this synthesis lies in the reductive amination of 5-Bromo-2-methoxybenzaldehyde with morpholine, a robust and widely used method for forming C-N bonds.[1] This document moves beyond a simple protocol, offering a causal analysis of common experimental challenges and providing validated solutions to maximize both yield and purity.

Section 1: Reaction Overview and Core Mechanism

The synthesis is achieved via a one-pot reductive amination procedure. This reaction proceeds in two key stages:

-

Iminium Ion Formation: The nitrogen of morpholine performs a nucleophilic attack on the carbonyl carbon of 5-Bromo-2-methoxybenzaldehyde. Subsequent dehydration forms a transient iminium ion.

-

Reduction: A mild and selective hydride donor, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to yield the final tertiary amine product, 4-(5-Bromo-2-methoxybenzyl)morpholine.

The choice of Sodium Triacetoxyborohydride is critical; its steric bulk and attenuated reactivity allow for the selective reduction of the iminium ion in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2][3][4]

Caption: Figure 1: Reductive Amination Mechanism.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 5-Bromo-2-methoxybenzaldehyde. What is the primary cause?

Answer: This is a classic symptom of incomplete iminium ion formation or inefficient reduction. Several factors could be at play:

-

Reagent Quality:

-

Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive. If it has been improperly stored, its hydride-donating capacity will be diminished. Always use a freshly opened bottle or ensure it has been stored in a desiccator.

-

Solvent: Ensure your reaction solvent (typically 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)) is anhydrous.[2][5] The presence of water can hydrolyze the iminium intermediate back to the starting materials and also quench the reducing agent.

-

-

Reaction Stoichiometry: While a 1:1 stoichiometry between the aldehyde and morpholine is theoretical, using a slight excess of morpholine (1.1-1.2 equivalents) can help drive the equilibrium towards the iminium ion.

-

Acid Catalyst (Optional): For some substrates, the reaction can be slow. The addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) can protonate the carbonyl, activating it for nucleophilic attack and accelerating iminium formation.[6] However, since morpholine is basic, this is often not required.

Solution Workflow:

-

Confirm the quality of your STAB. If in doubt, add an additional portion (0.2-0.3 equivalents) to the reaction mixture.

-

Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.

-

If the reaction remains stalled, consider a gentle increase in temperature to 35-40°C, though this may increase side product formation.

Question 2: I'm observing a significant side product with a lower Rf on the TLC plate than my starting aldehyde. What is it and how can I prevent it?

Answer: The most likely side product is 5-bromo-2-methoxybenzyl alcohol . This arises from the direct reduction of the starting aldehyde by the hydride reagent. While STAB is selective for the iminium ion, this side reaction can occur if:

-

A less selective reducing agent is used: If Sodium Borohydride (NaBH₄) were used instead of STAB, significant alcohol formation would be expected as it readily reduces aldehydes.[7]

-

Slow Iminium Formation: If iminium formation is slow, the concentration of the aldehyde remains high, providing more opportunity for its direct reduction.

-

Reaction Order of Addition: The preferred method is to pre-stir the aldehyde and amine for a short period (15-30 minutes) to allow for iminium formation before adding the reducing agent. Adding all reagents simultaneously can lead to competitive reduction of the aldehyde.

Prevention Strategy:

-

Strictly use STAB: Ensure you are using Sodium Triacetoxyborohydride.

-

Sequential Addition: Mix the aldehyde, morpholine, and solvent first. Stir for 30 minutes at room temperature, then add the STAB portion-wise over 5-10 minutes. This maximizes the concentration of the iminium intermediate before the reducing agent is introduced.

Question 3: My final product yield is low after purification, and the workup was challenging. How can I improve the isolation process?

Answer: Low isolated yields after a seemingly complete reaction often point to issues during workup and purification.

-

Inefficient Quenching: The reaction must be properly quenched to destroy any remaining hydride reagent and hydrolyze borate esters. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically effective. Quench slowly at 0°C to manage any gas evolution.

-

Emulsion Formation: The basic nature of the product can lead to emulsions during the aqueous workup, trapping product in the aqueous layer. To break emulsions, add brine (saturated NaCl solution) or small amounts of solid NaCl.

-

Product Loss during Extraction: Morpholine and its derivatives can have some water solubility. Ensure you perform multiple extractions (e.g., 3x with DCM or Ethyl Acetate) to maximize recovery from the aqueous phase.

-

Purification Challenges: The product is a basic amine, which can streak on silica gel chromatography. To mitigate this, you can either:

-

Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (~1-2%).

-

Use a basic eluent system, such as a gradient of Ethyl Acetate in Hexanes with 1% triethylamine throughout.

-

Section 3: Frequently Asked Questions (FAQs)

Q: Why is 1,2-Dichloroethane (DCE) the recommended solvent? A: DCE is the preferred solvent for STAB-mediated reductive aminations for several reasons.[2][5] It is aprotic, preventing unwanted reactions with the hydride reagent, and it effectively solubilizes the starting materials and the iminium intermediate. Tetrahydrofuran (THF) can also be used, but reactions may be slower.

Q: How can I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-40% Ethyl Acetate in Hexanes. The starting aldehyde will be the highest Rf spot. The product, being more polar, will have a lower Rf. The reaction is complete when the aldehyde spot has been completely consumed. Staining with potassium permanganate (KMnO₄) can help visualize the product, which will appear as a yellow spot.

Q: What are the key safety considerations for this reaction? A:

-

1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled exclusively in a certified chemical fume hood.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas, which is flammable. Quench reactions carefully and avoid contact with moisture.

-

5-Bromo-2-methoxybenzaldehyde: Can be an irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system for the synthesis on a 5 mmol scale.

Reagent & Stoichiometry Table

| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 1.0 | 5.0 | 1.075 g |

| Morpholine | C₄H₉NO | 87.12 | 1.2 | 6.0 | 0.523 g (0.52 mL) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 7.5 | 1.59 g |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 25 mL |

Step-by-Step Methodology

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxybenzaldehyde (1.075 g, 5.0 mmol).

-

Reagent Addition: Add anhydrous 1,2-Dichloroethane (25 mL) followed by morpholine (0.52 mL, 6.0 mmol).

-

Iminium Formation: Stir the resulting solution at room temperature for 30 minutes.

-

Reduction: In one portion, add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) to the flask. Note: A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC (30% EtOAc/Hexanes) until the starting aldehyde is no longer visible.

-

Workup - Quenching: Cool the flask in an ice-water bath. Slowly and carefully add 20 mL of a saturated aqueous NaHCO₃ solution to quench the reaction. Stir for 15 minutes until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Workup - Washing & Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes (containing 1% triethylamine) to afford 4-(5-Bromo-2-methoxybenzyl)morpholine as a pure product. Typical yields under optimized conditions range from 85-95%.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. reddit.com [reddit.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

"4-(5-Bromo-2-methoxybenzyl)morpholine" reaction byproduct identification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine. It is designed to help you anticipate, identify, and troubleshoot common reaction byproducts, ensuring the purity and integrity of your target compound.

Introduction: The Imperative of Purity in Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates, such as 4-(5-Bromo-2-methoxybenzyl)morpholine, demands stringent control over the impurity profile. Unwanted chemical substances can arise from various sources, including starting materials, intermediates, byproducts, and degradation products.[1][2] These impurities hold no therapeutic value and can be potentially harmful, making their identification and control a critical aspect of pharmaceutical development.[1] This guide focuses on the common synthetic route of reductive amination and provides a framework for mitigating and identifying potential process-related impurities.

Proactive Strategies for Minimizing Byproduct Formation

The most effective method for controlling impurities is to prevent their formation. The synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine, typically achieved via reductive amination of 5-Bromo-2-methoxybenzaldehyde with morpholine, is a robust transformation, but its success hinges on careful control of reaction parameters.[3][4]

-

Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and selectively reduces the intermediate iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5][6] Harsher reagents like sodium borohydride (NaBH₄) can readily reduce the aldehyde, especially before imine formation is complete.[6][7] Catalytic hydrogenation (e.g., H₂/Pd) is highly effective but carries the risk of dehalogenation, leading to the debrominated byproduct.[5]

-

Stoichiometry and Addition Order: Using a slight excess of the amine (morpholine) can help drive the reaction towards imine formation. However, a large excess can complicate purification. The standard procedure involves pre-forming the imine before adding the reducing agent, which is particularly important when using less selective reductants like NaBH₄.[6]

-

pH Control: Imine formation is typically acid-catalyzed and proceeds optimally in a pH range of 4-6. Conditions that are too acidic can protonate the amine, reducing its nucleophilicity, while basic conditions fail to sufficiently activate the aldehyde carbonyl group. Acetic acid is a common additive to maintain the optimal pH.

-

Temperature and Reaction Time: Most reductive aminations are run at or slightly above room temperature. Elevated temperatures can accelerate side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) is essential to determine the point of completion and avoid prolonged reaction times that may lead to degradation.

Troubleshooting and FAQ Guide

This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.

Q1: I see an unexpected peak in my crude LC-MS analysis. How can I identify it?

A1: The first step is to analyze the molecular weight (MW) and isotope pattern from the mass spectrum. For this specific reaction, several byproducts are common. Compare the observed m/z value with the theoretical masses of the potential impurities listed in the table below. The presence of a bromine atom gives a characteristic M/M+2 isotopic pattern of approximately 1:1, which can be a powerful diagnostic tool.

Table 1: Common Byproducts in the Synthesis of 4-(5-Bromo-2-methoxybenzyl)morpholine

| Structure | Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures (LC-MS & ¹H NMR) |

| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | LC-MS: m/z 215/217. ¹H NMR: Aldehyde proton (~10.3 ppm), aromatic protons, methoxy singlet (~3.9 ppm). | |

| Morpholine | C₄H₉NO | 87.12 | LC-MS: m/z 88 [M+H]⁺. ¹H NMR: Two triplets for -CH₂- groups. | |

| (5-Bromo-2-methoxyphenyl)methanol | C₈H₉BrO₂ | 217.06 | LC-MS: m/z 217/219. ¹H NMR: Absence of aldehyde proton, presence of a benzylic CH₂ singlet (~4.6 ppm) and a hydroxyl proton (broad singlet). | |

| 4-(2-methoxybenzyl)morpholine | C₁₂H₁₇NO₂ | 207.27 | LC-MS: m/z 208 [M+H]⁺. Isotope pattern will lack the 1:1 bromine signature. ¹H NMR: Aromatic signals will show coupling patterns consistent with a 1,2-disubstituted ring, not a 1,2,4-trisubstituted ring. | |

| Imine Intermediate | C₁₂H₁₄BrNO₂ | 284.15 | LC-MS: m/z 284/286. ¹H NMR: Presence of an imine proton (-CH=N-) singlet (~8.5 ppm). This species is often unstable and may hydrolyze back to the aldehyde on a silica gel column. |

Q2: My yield is low, and the main impurity is (5-Bromo-2-methoxyphenyl)methanol. What went wrong?

A2: The presence of the benzyl alcohol byproduct is a classic sign of premature or non-selective reduction.[8] This occurs when the reducing agent attacks the aldehyde carbonyl group before it has a chance to react with the morpholine to form the imine.

-

Causality: This is common when using a strong reducing agent like NaBH₄ without careful control of the addition sequence. It can also happen with a more selective reagent like STAB if the conditions for imine formation (e.g., pH) are not optimal.

-

Corrective Action:

-

Change the Order of Addition: Mix the 5-Bromo-2-methoxybenzaldehyde and morpholine in the solvent with a catalytic amount of acetic acid. Stir for 30-60 minutes at room temperature to allow for imine formation before adding the reducing agent.

-

Switch to a More Selective Reagent: If you are using NaBH₄, switching to Sodium Triacetoxyborohydride (STAB) will significantly reduce this side reaction. STAB is sterically hindered and less reactive, showing a strong preference for the protonated iminium ion over the neutral aldehyde.[6]

-

Q3: My reaction is very slow or stalls, with significant amounts of starting aldehyde remaining. How can I drive it to completion?

A3: Stalling is typically due to inefficient formation of the key imine intermediate.

-

Causality: The equilibrium between the aldehyde/amine and the imine may not favor the product. This is often a pH issue. Water removal can also be a factor, as imine formation is a condensation reaction that releases water.

-

Corrective Action:

-

Optimize pH: Ensure the reaction mixture is slightly acidic (pH 4-6). You can test this with pH paper. Add a small amount of glacial acetic acid if the mixture is neutral or basic.

-

Add a Dehydrating Agent: Incorporating a mild drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water produced during imine formation, pushing the equilibrium toward the product.

-

Check Reagent Quality: Ensure your morpholine and solvent are anhydrous. The aldehyde should be pure, as impurities can inhibit the reaction.[2]

-

Q4: I suspect a debrominated impurity, 4-(2-methoxybenzyl)morpholine, is forming. How can I confirm and prevent this?

A4: Debromination is a known side reaction, particularly when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).

-

Causality: The palladium catalyst can facilitate the hydrogenolysis of the Carbon-Bromine bond. This is more likely to occur under prolonged reaction times, higher hydrogen pressure, or elevated temperatures.

-

Detection:

-

LC-MS: This is the most definitive method. The debrominated product will have a molecular weight of 207.27 (M+H = 208) and will be missing the characteristic 1:1 isotopic signature of bromine.

-

¹H NMR: The aromatic region of the NMR spectrum will change significantly. The complex splitting pattern of the 1,2,4-trisubstituted ring in your product will be replaced by a simpler pattern corresponding to a 1,2-disubstituted ring for the impurity.

-

-

Prevention:

-

Avoid Catalytic Hydrogenation: The simplest solution is to use a chemical reducing agent like STAB or NaBH₃CN, which will not cause dehalogenation.

-

Optimize Hydrogenation Conditions: If hydrogenation is required, use milder conditions. Decrease the catalyst loading, lower the hydrogen pressure, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

-

Experimental Protocols & Visual Guides

Protocol 1: Byproduct Identification by LC-MS

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis: Integrate all significant peaks. Analyze the mass spectrum for each peak, paying close attention to the [M+H]⁺ adduct and the isotopic pattern to identify known byproducts from Table 1.

Visual Guide 1: Reaction Pathway and Potential Side Reactions

This diagram illustrates the primary synthesis route and the formation of two key byproducts.

Caption: Synthesis of the target compound via an imine intermediate and common side reactions.

Visual Guide 2: Troubleshooting Workflow for Unknown Impurities

Follow this decision tree when an unexpected peak appears in your analytical data.

Caption: A logical workflow for identifying and confirming the structure of unknown byproducts.

References

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

ChemRxiv. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

Technical Support Center: HPLC Purification of 4-(5-Bromo-2-methoxybenzyl)morpholine

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 4-(5-Bromo-2-methoxybenzyl)morpholine . This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the analysis and purification of this and structurally similar compounds. Our approach is rooted in explaining the fundamental chemistry of the molecule and how its properties dictate the chromatographic strategy.

The target molecule, 4-(5-Bromo-2-methoxybenzyl)morpholine, possesses distinct chemical features that directly influence its behavior on a reversed-phase HPLC column:

-

A Basic Morpholine Moiety: The nitrogen atom in the morpholine ring is basic, with a pKa similar to morpholine itself (around 8.4-8.5).[1][2] This makes the molecule susceptible to strong, undesirable interactions with the HPLC stationary phase.

-

A Hydrophobic Bromobenzyl Group: The substituted aromatic ring is nonpolar and will be the primary driver of retention in a reversed-phase system.[3][4]

Understanding these two characteristics is the key to diagnosing and solving most purification issues. This guide provides a series of frequently asked questions and in-depth troubleshooting workflows to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-(5-Bromo-2-methoxybenzyl)morpholine exhibiting significant tailing?

Answer: Peak tailing is the most common issue for this class of compounds. The root cause is almost always a secondary interaction between the basic morpholine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6] While your primary retention mechanism is hydrophobic, this secondary ionic interaction is strong enough to delay a fraction of the analyte molecules as they pass through the column, resulting in an asymmetrical peak.

Solutions:

-

Lower the Mobile Phase pH: By operating at a pH at least 2 units below the pKa of the morpholine group (e.g., pH 2.5-4.0), you ensure the nitrogen is fully protonated (morpholinium ion). This protonated form is repelled by any residual protonated silanols, minimizing the tailing interaction.[7] Adding 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your mobile phase is a standard practice.

-

Use a Modern, End-Capped Column: Employ a high-purity silica column that has been thoroughly end-capped. End-capping chemically converts most of the active silanol groups into less reactive species.[8] Columns specifically marketed for the analysis of basic compounds are highly recommended.

-

Add a Competing Base: In some cases, adding a small amount of a competing amine like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, rendering them unavailable to interact with your compound.[8] However, this can suppress ionization for mass spectrometry detection.

Q2: I am struggling to resolve my target compound from a closely eluting impurity. What should I do?

Answer: Improving resolution requires manipulating the selectivity (α) of your chromatographic system.

Solutions:

-

Optimize the Organic Modifier Gradient: This is the most powerful tool for improving resolution. If you are using an isocratic method, switch to a shallow gradient. A good starting point is a linear gradient from 5-95% acetonitrile over 20-30 minutes. This will sharpen peaks and often reveal hidden impurities.

-

Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile and have poor resolution, try developing a method with methanol. The change in solvent can alter the elution order and improve separation.[3]

-

Adjust the Temperature: Operating the column at a slightly elevated temperature (e.g., 35-45°C) can improve efficiency by reducing mobile phase viscosity and speeding up mass transfer.[9] This often leads to sharper peaks and better resolution.

Q3: My peak is split, doubled, or unusually broad, but not necessarily tailing. What is the likely cause?

Answer: This is often an injection-related problem, especially if the issue appears suddenly.

Solutions:

-

Check Your Injection Solvent: Dissolving your crude sample in a solvent that is significantly stronger than your initial mobile phase (e.g., dissolving in 100% DMSO or Acetonitrile and injecting into a 95% water mobile phase) is a common cause of peak distortion. The strong solvent carries the analyte band too quickly at the start, leading to a malformed peak. Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.

-

Inspect for a Column Void: A void or channel at the head of the column can cause the sample band to split as it enters the packed bed.[5][10] This can happen from pressure shocks or degradation of the silica bed under harsh pH conditions. Reversing the column for a flush (if permitted by the manufacturer) can sometimes fix this, but replacement is often necessary.

-

Sample Overload: Injecting too much mass onto the column can lead to broad, triangular peaks.[9] Reduce your injection concentration and/or volume to see if the peak shape improves.

Q4: The retention time for my compound is drifting to earlier times with each injection, and my backpressure is increasing. What is happening?

Answer: This classic symptom points to the accumulation of strongly retained, often less soluble, impurities from your crude sample onto the column head.[8] These contaminants effectively create a new, highly retentive stationary phase at the inlet, which can displace your main compound and block the flow path.

Solutions:

-

Install a Guard Column: A guard column is a small, disposable column placed before your main analytical column. It acts as a sacrificial filter, trapping contaminants that would otherwise permanently damage your expensive primary column.[8]

-

Improve Sample Preparation: Ensure your sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.[9]

-

Implement a Column Wash Step: After your analytical run or at the end of a sequence, program a high-organic wash (e.g., 100% Acetonitrile or Isopropanol) for several column volumes to elute strongly bound material.

In-Depth Troubleshooting & Method Development

Systematic Method Development Workflow

For new purifications, a structured approach prevents wasted time and resources. This workflow is designed to efficiently establish a robust purification method for 4-(5-Bromo-2-methoxybenzyl)morpholine.

Troubleshooting Peak Tailing: A Decision Tree

When confronted with tailing peaks, follow this logical diagnostic process to quickly identify and resolve the issue.

Experimental Protocols & Data

Table 1: Physicochemical Properties

| Property | Value | Implication for HPLC |

| Chemical Formula | C₁₃H₁₈BrNO₂ | - |

| Molar Mass | 300.19 g/mol | - |

| pKa (estimated) | ~8.5 (Morpholine moiety)[2] | Basic nature requires acidic mobile phase to prevent peak tailing. |

| logP (estimated) | ~2.5 - 3.0 | Sufficiently hydrophobic for good retention on a C18 column. |

| UV Chromophore | Substituted Benzene Ring | Allows for standard UV detection, typically around 254 nm or 280 nm.[3] |

Protocol 1: Recommended Starting HPLC Conditions

This method serves as a robust starting point for analytical method development.

| Parameter | Recommended Setting |

| Column | C18, 150 x 4.6 mm, 5 µm (high-purity, end-capped) |

| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5-10 µL |

Table 2: Suggested Starting Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 90 |

| 25.0 | 90 |

| 25.1 | 10 |

| 30.0 | 10 |

Protocol 2: Column Cleaning and Storage

Proper column maintenance is critical for longevity and reproducibility.

-

Post-Sequence Wash: After the final injection, flush the column with 10-15 column volumes of a mobile phase with a higher organic content than your final gradient condition (e.g., 95% Acetonitrile/Water).

-

Miscibility Wash: If buffer salts were used (e.g., phosphate), wash with 10 column volumes of HPLC-grade water before flushing with organic solvent to prevent salt precipitation.

-

Strong Solvent Flush: For stubborn contaminants, flush with 5-10 column volumes of isopropanol.

-

Long-Term Storage: For storage longer than 48 hours, keep the column in a high-organic solvent mixture, typically Acetonitrile/Water (e.g., 80:20), to prevent microbial growth. Never store a column in a buffered mobile phase.

References

-

Wikipedia. (2024). Morpholine. Retrieved from [Link]

-

FooDB. (2022). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

-

ResearchGate. (2021). HPLC-UV-EC determination of brominated organic compounds in water. Retrieved from [Link]

-

Alwsci. (2023). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

A. Horvath. (1977). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

-

Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

-

Classic Chemicals. (n.d.). Morpholine. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

-

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

-

LCGC International. (n.d.). Peak Shape Problems. Retrieved from [Link]

-

ResearchGate. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Food Technology and Biotechnology. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

-

NIH. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Retrieved from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 3. pp.bme.hu [pp.bme.hu]

- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 5. waters.com [waters.com]

- 6. agilent.com [agilent.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Degradation Pathways of 4-(5-Bromo-2-methoxybenzyl)morpholine

Welcome to the technical support center for "4-(5-Bromo-2-methoxybenzyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer methodologies for stability studies, and answer frequently asked questions to ensure the integrity of your research.

I. Understanding the Stability of 4-(5-Bromo-2-methoxybenzyl)morpholine: An Overview

"4-(5-Bromo-2-methoxybenzyl)morpholine" is a molecule possessing three key structural motifs: a morpholine ring, a benzylamine linkage, and a substituted brominated aromatic ring. Each of these components contributes to the overall chemical stability and potential degradation profile of the compound. Understanding the lability of each part is crucial for designing stable formulations and predicting potential degradation products.

The morpholine moiety is generally stable but can undergo microbial or oxidative degradation.[1][2] The benzylamine linkage is susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[3][4] The substituted aromatic ring's stability can be influenced by the bromo and methoxy groups, particularly under photolytic conditions.

This guide will provide a structured approach to investigating these potential degradation pathways through forced degradation studies, a critical component of pharmaceutical development.[5][6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges encountered during the study of "4-(5-Bromo-2-methoxybenzyl)morpholine" degradation.

Q1: What are the most likely degradation pathways for 4-(5-Bromo-2-methoxybenzyl)morpholine under hydrolytic conditions?

A1: Based on its structure, the primary sites susceptible to hydrolysis are limited. The ether linkage within the morpholine ring and the methoxy group on the aromatic ring are generally stable to hydrolysis under neutral pH conditions. However, under forced acidic or basic conditions, some degradation may be observed.

Troubleshooting Guide: Hydrolytic Degradation

| Issue | Potential Cause | Recommended Action |

| No degradation observed under neutral pH. | The molecule is likely stable to neutral hydrolysis. | This is an expected outcome. Proceed with forced acidic and basic conditions as per ICH guidelines.[7] |

| Low levels of degradation in acidic/basic conditions. | Insufficient stress applied (time, temperature, or concentration of acid/base). | Increase the temperature (e.g., 60-80 °C), extend the duration of the study, or use a higher concentration of acid/base (e.g., up to 1N HCl or NaOH).[7] |

| Complex mixture of degradants observed. | Multiple degradation pathways are occurring, or secondary degradation of initial products. | Analyze samples at multiple time points to identify primary degradants. Employ LC-MS/MS to elucidate the structures of the observed peaks. |

Q2: How does oxidation affect the stability of 4-(5-Bromo-2-methoxybenzyl)morpholine?

A2: The benzylamine linkage is the most probable site of oxidative degradation. Oxidation can lead to the formation of an N-oxide, an imine, or cleavage of the benzyl-morpholine bond to yield 5-bromo-2-methoxybenzaldehyde and morpholine. The morpholine ring itself can also be oxidized.

Troubleshooting Guide: Oxidative Degradation

| Issue | Potential Cause | Recommended Action |

| Rapid and extensive degradation with H₂O₂. | The compound is highly susceptible to oxidation. | Use a lower concentration of hydrogen peroxide (e.g., 3%) and/or conduct the experiment at a lower temperature (e.g., room temperature) to control the reaction rate. |

| Formation of multiple, closely eluting peaks in HPLC. | Generation of various oxidation products (e.g., N-oxide, imine, aldehyde). | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry to improve resolution. Utilize a mass spectrometer for peak identification. |

| Inconsistent results between experiments. | Variability in the concentration of the oxidizing agent or presence of trace metal catalysts. | Prepare fresh oxidizing solutions for each experiment. Use high-purity solvents and glassware to minimize metal contamination. |

Q3: Is 4-(5-Bromo-2-methoxybenzyl)morpholine sensitive to light?

A3: The brominated aromatic ring suggests potential photosensitivity. Photodegradation could involve dehalogenation, cleavage of the benzyl-morpholine bond, or reactions involving the methoxy group. It is crucial to conduct photostability studies as per ICH Q1B guidelines.

Troubleshooting Guide: Photolytic Degradation

| Issue | Potential Cause | Recommended Action |

| Significant degradation observed in the control sample (dark). | The degradation may be due to thermal stress from the light source, not photolysis. | Ensure the control sample is maintained at the same temperature as the exposed sample. Use a validated photostability chamber with controlled temperature. |

| Color change observed upon light exposure. | Formation of chromophoric degradation products. | This is a key indicator of degradation. Correlate the color change with the appearance of new peaks in the chromatogram. |

| Difficulty in identifying photolytic degradants. | Photodegradation can produce a wide array of complex products. | Employ high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major degradants. |

Q4: What is the expected thermal stability of this compound?

A4: While specific data for this molecule is not available, morpholine itself is thermally stable up to 150°C.[8][9] Degradation at higher temperatures is likely to involve the cleavage of the weakest bonds, such as the C-N bond of the benzylamine linkage.

Troubleshooting Guide: Thermal Degradation

| Issue | Potential Cause | Recommended Action |

| Melting or physical change observed before significant degradation. | The compound may have a low melting point. | Conduct thermal degradation studies on both solid and solution forms to differentiate between physical changes and chemical degradation. |

| Sublimation of the compound at elevated temperatures. | The compound may be volatile. | Perform thermal degradation in sealed vials to prevent loss of the parent compound. |

| Discrepancy between solid-state and solution-state thermal stability. | Solvents can participate in or catalyze thermal degradation. | Evaluate thermal stability in different solvents to understand the role of the solvent in the degradation pathway. |

III. Experimental Protocols for Forced Degradation Studies

To systematically investigate the degradation pathways, a forced degradation study is recommended. The following protocols provide a starting point for your experiments.

1. Preparation of Stock Solution: Prepare a stock solution of 4-(5-Bromo-2-methoxybenzyl)morpholine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Hydrolytic Degradation:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.

-

Analysis: At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Analysis: At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

-

Expose a solution of the compound (e.g., 100 µg/mL) in a quartz cuvette to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

Analysis: Analyze the samples at appropriate time points.

5. Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 70°C) for a specified period.

-

Solution State: Heat a solution of the compound at a specified temperature (e.g., 70°C).

-

Analysis: At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer). Detection can be performed using a UV detector (e.g., at 220 nm and 270 nm) and a mass spectrometer for peak identification.

IV. Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for "4-(5-Bromo-2-methoxybenzyl)morpholine".

Caption: Hypothesized oxidative degradation pathways.

Caption: Potential photolytic and thermal degradation routes.

V. Summary of Potential Degradants

The following table summarizes the potential degradation products based on the structural components of "4-(5-Bromo-2-methoxybenzyl)morpholine".

| Degradation Condition | Potential Degradation Products | Likely Site of Degradation |

| Oxidative | 5-Bromo-2-methoxybenzaldehyde, Morpholine, N-oxide derivative | Benzylamine linkage, Morpholine nitrogen |

| Photolytic | De-brominated analog, Benzaldehyde derivative | Brominated aromatic ring, Benzylamine linkage |

| Thermal | Benzaldehyde derivative, Morpholine | Benzylamine linkage |

| Acidic/Basic Hydrolysis | Limited degradation expected, potential for minor products | Generally stable, potential for minor ring opening under harsh conditions |

VI. Concluding Remarks

The stability of "4-(5-Bromo-2-methoxybenzyl)morpholine" is a multifaceted issue governed by its constituent chemical groups. A systematic approach using forced degradation studies is essential to elucidate its degradation pathways, identify potential degradants, and develop a robust stability-indicating analytical method. This guide provides a foundational framework for these investigations. For further assistance, please consult the referenced literature or contact our technical support team.

VII. References

-

Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793. [Link]

-

Knapp, J. S., et al. (1991). The microbial degradation of morpholine. Journal of Applied Bacteriology, 70(1), 31-36.

-

Doherty, S., et al. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.

-

Veerabhadraiah, B., et al. (2020). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 100, 103114.

-

Gao, Y., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(11), 1899-1908.

-

Bhandari, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

-

Patel, S., et al. (2011). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 16(6), 4653-4670.

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

-

Carmo, H., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Journal of Chromatography B, 811(2), 143-152. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

-

Jiang, H., et al. (2016). Recent advances in the oxidative conversion of benzylamines. RSC Advances, 6(82), 78929-78945. [Link]

Sources

- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]

Validation & Comparative

Comparative Efficacy Analysis of 4-(5-Bromo-2-methoxybenzyl)morpholine: A Guide for Researchers

A Note to Our Scientific Audience:

As Senior Application Scientists, our commitment is to provide in-depth, accurate, and actionable technical guidance. The request to compare the efficacy of "4-(5-Bromo-2-methoxybenzyl)morpholine" with known inhibitors is of significant interest. However, a comprehensive search of the public scientific literature, patent databases, and chemical repositories has revealed a critical gap: there is currently no publicly available data detailing the specific biological target, mechanism of action, or efficacy of this particular compound.

While its chemical structure is defined (CAS No. 7016-14-0), the absence of a known biological function makes a direct comparative analysis with established inhibitors impossible at this time. Efficacy is a target-dependent measure, and without this foundational information, any comparison would be purely speculative and not meet the standards of scientific integrity we uphold.

This guide has therefore been adapted to provide the essential context for researchers interested in this molecule. We will explore the well-established roles of its core chemical scaffolds, particularly the morpholine ring, to offer a predictive framework for its potential areas of activity. We will also outline the established experimental workflows that would be necessary to elucidate its function and subsequently compare it to known inhibitors once a target is identified.

Deconstructing the Molecule: Insights from its Chemical Moieties

The structure of "4-(5-Bromo-2-methoxybenzyl)morpholine" contains key features that are prevalent in a wide range of pharmacologically active agents. Understanding these components can provide clues to its potential biological roles.

-

The Morpholine Ring: This versatile heterocyclic motif is a "privileged pharmacophore" in medicinal chemistry.[1] Its presence in a molecule can enhance potency and modulate pharmacokinetic properties.[1] The morpholine ring is a common feature in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antidepressant agents.[2][3]

-

Kinase Inhibition Potential: Notably, the morpholine moiety is a crucial structural component in many kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways.[4][5] The oxygen atom in the morpholine ring often forms a critical hydrogen bond with amino acid residues in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6] Given this precedent, it is plausible that "4-(5-bromo-2-methoxybenzyl)morpholine" was designed as a potential kinase inhibitor.

-

The Bromo-Methoxybenzyl Group: The substituted benzyl ring also contributes to the molecule's properties. Bromophenol derivatives, for instance, are known to possess biological activities such as antioxidant and anticancer effects.[7] The specific substitution pattern on the phenyl ring will significantly influence the molecule's binding affinity and selectivity for its target protein.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Key structural components of 4-(5-Bromo-2-methoxybenzyl)morpholine.

A Roadmap for Target Identification and Efficacy Testing

For researchers possessing "4-(5-Bromo-2-methoxybenzyl)morpholine," the immediate and crucial next step is to identify its biological target. This process is fundamental before any efficacy comparisons can be made. The following is a standard, high-level workflow for target deconvolution and initial efficacy assessment.

Workflow for Target Identification and Validation

Caption: A generalized workflow for identifying the biological target of a novel compound and characterizing its efficacy.

Step-by-Step Methodologies

1. Broad Phenotypic Screening:

-

Objective: To determine the general biological effect of the compound.

-

Protocol:

-

Select a panel of diverse cancer cell lines (e.g., representing different tissue origins and genetic backgrounds).

-

Treat cells with a range of concentrations of "4-(5-Bromo-2-methoxybenzyl)morpholine" (e.g., from 1 nM to 100 µM) for 72 hours.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Causality: A significant reduction in viability in certain cell lines would suggest a potent biological activity (e.g., anti-proliferative or cytotoxic) and can help prioritize which cell lines to use for target identification.

-

2. Target Identification via Drug Affinity Responsive Target Stability (DARTS):

-

Objective: To identify the direct protein target(s) of the compound in a native cellular environment.

-

Protocol:

-

Prepare cell lysates from a sensitive cell line identified in the phenotypic screen.

-

Incubate aliquots of the lysate with either the compound or a vehicle control (e.g., DMSO).

-

Digest the lysates with a protease (e.g., thermolysin or pronase). The binding of the compound is expected to stabilize its target protein, making it less susceptible to proteolytic degradation.

-

Analyze the resulting protein fragments by SDS-PAGE and mass spectrometry.

-

Trustworthiness: Proteins that are protected from degradation in the presence of the compound are candidate targets. This method is self-validating as it relies on a direct physical interaction between the drug and its target.

-

3. In Vitro Target Validation (Example: Kinase Assay):

-

Objective: To confirm the inhibitory activity of the compound against a purified candidate target protein (e.g., a specific kinase).

-

Protocol:

-

Use a recombinant purified kinase (e.g., PI3Kα or mTOR).

-

Perform a kinase activity assay (e.g., using ADP-Glo™ Kinase Assay) in the presence of varying concentrations of "4-(5-Bromo-2-methoxybenzyl)morpholine".

-

Include a known inhibitor of the kinase as a positive control.

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

-

Causality: A low nanomolar IC50 value would confirm that the compound is a direct and potent inhibitor of the candidate kinase.

-